6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid
Overview
Description
6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a chloro group, a trifluoromethyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-trifluoromethylbenzene, undergoes bromination to introduce a bromo group at the ortho position.
Chlorination: The brominated compound is then subjected to chlorination to replace the bromo group with a chloro group.
Carboxylation: Finally, the chlorinated compound is treated with a carboxylating agent to introduce the benzoic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups at the ortho or para positions of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are employed for nitration and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Introduction of nitro, sulfonic acid, and other functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of drug molecules.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the trifluoromethyl group can interact with molecular targets such as enzymes or receptors, altering their activity. The exact molecular pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
2-Chloro-6-(2-trifluoromethylphenyl)-4-methylpyrimidine
4-Chloro-2-methyl-6-(2-trifluoromethylphenyl)pyrimidine
Uniqueness: 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid is unique due to its combination of chloro and trifluoromethyl groups on the benzene ring, which can impart distinct chemical and physical properties compared to similar compounds. Its carboxylic acid functionality also adds versatility in chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-6-[2-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJUIMJALZMFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691133 | |
Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261786-21-3 | |
Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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